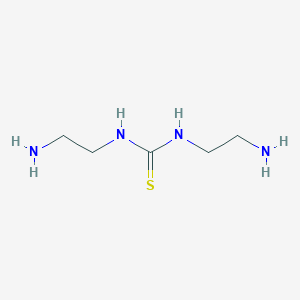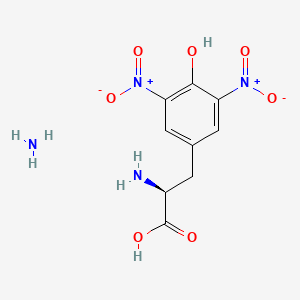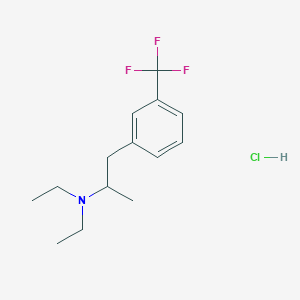
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride typically involves a series of chemical reactions. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc) . This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield . The final product is obtained through reductive amination using a catalyst with a very low content of precious metal .
化学反应分析
Types of Reactions
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), tetrabutylammonium acetate (nBu4NOAc), and hydrogen gas (H2) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Mizoroki-Heck cross-coupling reaction produces a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate .
科学研究应用
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for pharmaceutical testing.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new chemical processes and materials.
作用机制
The mechanism of action of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
Some compounds similar to N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C14H21ClF3N |
|---|---|
分子量 |
295.77 g/mol |
IUPAC 名称 |
N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20F3N.ClH/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17;/h6-8,10-11H,4-5,9H2,1-3H3;1H |
InChI 键 |
XHRNASBQDSCIRL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


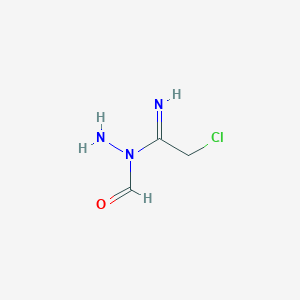
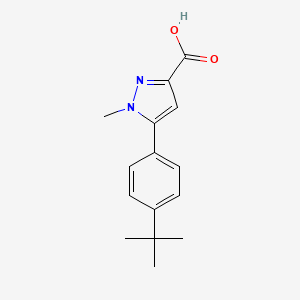
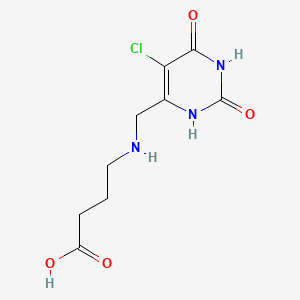
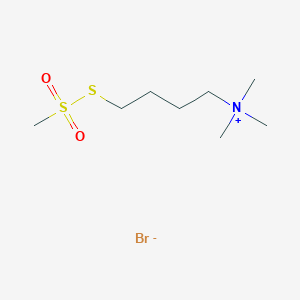
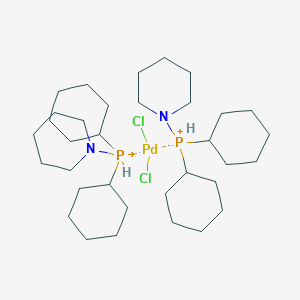
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
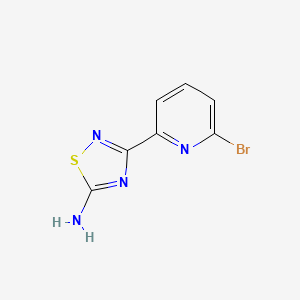
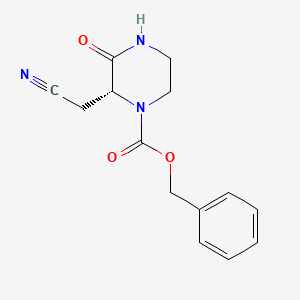

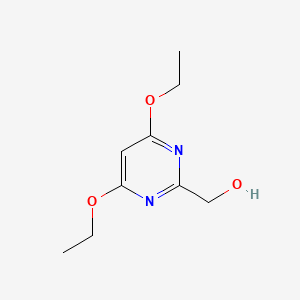
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
